molecular formula C15H23FN4O3 B2867923 tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate CAS No. 2173638-09-8

tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate

Cat. No.: B2867923
CAS No.: 2173638-09-8
M. Wt: 326.372
InChI Key: NWFBKNMJFUUIAP-QWRGUYRKSA-N
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Description

tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate: is a synthetic organic compound with the molecular formula C15H23FN4O3 and a molecular weight of 326.37 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoropyrimidine moiety, and a methoxypyrrolidine ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The methoxypyrrolidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{[(2S,4S)-1-(6-chloropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate
  • tert-butyl N-{[(2S,4S)-1-(6-bromopyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate
  • tert-butyl N-{[(2S,4S)-1-(6-iodopyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate

Uniqueness

The uniqueness of tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate lies in its fluoropyrimidine moiety, which imparts distinct chemical and biological properties compared to its halogenated analogs. The presence of the fluorine atom enhances the compound’s stability, lipophilicity, and potential biological activity .

Properties

IUPAC Name

tert-butyl N-[[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN4O3/c1-15(2,3)23-14(21)17-7-10-5-11(22-4)8-20(10)13-6-12(16)18-9-19-13/h6,9-11H,5,7-8H2,1-4H3,(H,17,21)/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFBKNMJFUUIAP-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1C2=CC(=NC=N2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1C2=CC(=NC=N2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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